molecular formula C10H10N2O2S B11771216 4-(Methylsulfonyl)-3-phenyl-1H-pyrazole

4-(Methylsulfonyl)-3-phenyl-1H-pyrazole

Cat. No.: B11771216
M. Wt: 222.27 g/mol
InChI Key: COORCZHSXNOALF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Methylsulfonyl)-3-phenyl-1H-pyrazole is a chemical compound of significant interest in pharmaceutical and agrochemical research, serving as a versatile synthetic intermediate and a core structural motif in active molecules. The methylsulfonylphenyl group is a recognized pharmacophore in drug discovery, known for contributing to potent biological activity by influencing molecular interactions with enzyme targets. This pyrazole scaffold is central to the development of novel therapeutic agents. Scientific literature indicates that structurally analogous compounds, featuring a pyrazole core with a methylsulfonyl substituent, exhibit promising activity in oncology research. Such compounds have been investigated as multi-target inhibitors, demonstrating potent effects against key enzymes and pathways involved in cancer progression, including cyclooxygenase-2 (COX-2), cyclin-dependent kinase 2 (CDK2), EGFR, and HER-2 . The methylsulfonyl group is particularly critical for achieving selectivity for the COX-2 enzyme, a target implicated in both inflammation and cancer . Furthermore, research on similar pyrazole derivatives has shown potent in vitro cytotoxicity against human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) . Beyond oncology, the pyrazole structure is a privileged scaffold in medicinal chemistry, with applications in the research and development of antibacterial and antifungal agents, highlighting its broad utility in addressing antimicrobial resistance . This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic procedures, nor for human or veterinary use. Researchers should handle this compound with appropriate care and adhere to all relevant laboratory safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H10N2O2S

Molecular Weight

222.27 g/mol

IUPAC Name

4-methylsulfonyl-5-phenyl-1H-pyrazole

InChI

InChI=1S/C10H10N2O2S/c1-15(13,14)9-7-11-12-10(9)8-5-3-2-4-6-8/h2-7H,1H3,(H,11,12)

InChI Key

COORCZHSXNOALF-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=C(NN=C1)C2=CC=CC=C2

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of 4 Methylsulfonyl 3 Phenyl 1h Pyrazole and Analogues

Retrosynthetic Analysis of the 4-(Methylsulfonyl)-3-phenyl-1H-pyrazole Core

A retrosynthetic analysis of the this compound core reveals several key disconnection points, suggesting various synthetic pathways. The most common approach involves the disconnection of the pyrazole (B372694) ring itself, leading back to a 1,3-dicarbonyl compound and a hydrazine (B178648) derivative. youtube.comnih.gov This strategy is based on the well-established Knorr pyrazole synthesis and related cyclocondensation reactions. youtube.comjk-sci.com

Another retrosynthetic approach would involve the formation of the C-S bond of the methylsulfonyl group or the C-C bond connecting the phenyl group to the pyrazole ring at a later stage of the synthesis. This would allow for the initial construction of a substituted pyrazole ring followed by the introduction of the desired functionalities.

Direct Synthetic Routes to this compound

The direct synthesis of the this compound scaffold is most prominently achieved through cyclocondensation reactions.

Cyclocondensation Approaches Utilizing Hydrazine Derivatives and 1,3-Dicarbonyl Precursors

The cornerstone of pyrazole synthesis is the cyclocondensation reaction between a hydrazine derivative and a 1,3-dicarbonyl compound or its equivalent. mdpi.comnih.gov This method is highly versatile and allows for the introduction of various substituents on the resulting pyrazole ring. mdpi.comnih.gov In the context of this compound, this would involve the reaction of a hydrazine with a 2-(methylsulfonyl)-1-phenyl-1,3-dicarbonyl precursor.

The reaction typically proceeds through the initial formation of a hydrazone, followed by an intramolecular cyclization and dehydration to yield the aromatic pyrazole ring. The regioselectivity of the reaction, which determines the position of the substituents on the pyrazole ring, can be influenced by the nature of the substituents on both the hydrazine and the 1,3-dicarbonyl compound, as well as the reaction conditions. nih.gov

Precursor 1Precursor 2ProductKey Features
Hydrazine1,3-DiketoneSubstituted PyrazoleClassic and widely used method. jk-sci.com
PhenylhydrazineEthyl Acetoacetate1,3,5-Substituted PyrazoleCan be catalyzed by nano-ZnO for an environmentally friendly approach. mdpi.com
Arylhydrazines1,3-Diketones1-Aryl-3,4,5-substituted PyrazolesCan be highly regioselective at room temperature in N,N-dimethylacetamide. mdpi.com

Alternative Heterocyclic Synthesis Strategies for Pyrazole Rings

While cyclocondensation is the most common route, other strategies for constructing the pyrazole ring have been developed. These include:

[3+2] Cycloaddition Reactions: This approach involves the reaction of a 1,3-dipole, such as a diazo compound, with an alkyne. This method offers a high degree of control over the regiochemistry of the resulting pyrazole.

Multicomponent Reactions: One-pot reactions involving three or more components can provide rapid access to complex pyrazole derivatives. nih.govresearchgate.net These reactions are often efficient and can generate molecular diversity in a single step. nih.gov

Synthesis from α,β-Unsaturated Compounds: The reaction of α,β-unsaturated ketones or aldehydes with hydrazines can also lead to the formation of pyrazoles. nih.gov

Metal-Catalyzed Synthesis: Various metal catalysts, including copper, palladium, and rhodium, have been employed to facilitate the synthesis of pyrazoles under mild conditions with high selectivity. researchgate.netorganic-chemistry.org

Strategies for Incorporating the Methylsulfonyl and Phenyl Moieties into Pyrazole Scaffolds

In addition to building the pyrazole ring with the substituents already in place, the methylsulfonyl and phenyl groups can be introduced onto a pre-existing pyrazole scaffold.

Introduction of the 4-(Methylsulfonyl)phenyl Group

The introduction of a 4-(methylsulfonyl)phenyl group is a key step in the synthesis of many biologically active pyrazole derivatives. nih.gov This can be achieved by reacting a pyrazole with a suitable 4-(methylsulfonyl)phenyl electrophile, such as a halide or a boronic acid, under appropriate coupling conditions. For instance, Suzuki or Buchwald-Hartwig cross-coupling reactions are powerful methods for forming the C-N bond between the pyrazole nitrogen and the phenyl ring. nih.gov

Alternatively, the methylsulfonyl group can be introduced onto a phenyl-substituted pyrazole. This typically involves the oxidation of a corresponding methylthio-substituted precursor.

Introduction of the 3-Phenyl Group

The phenyl group at the 3-position of the pyrazole ring can be introduced through several methods. One common strategy is to use a phenyl-containing 1,3-dicarbonyl compound in the initial cyclocondensation reaction. nih.gov

Alternatively, cross-coupling reactions, such as the Suzuki-Miyaura coupling, can be employed to attach a phenyl group to a pre-functionalized pyrazole core. rsc.org For example, a 3-halo- or 3-boronic acid-substituted pyrazole can be reacted with a suitable phenyl-containing coupling partner. Lithiation of the pyrazole ring followed by reaction with a phenyl electrophile is another viable, though less common, approach. rsc.org

Synthetic StrategyDescription
Cyclocondensation Reaction of a hydrazine with a 1,3-dicarbonyl compound containing the desired phenyl substituent. nih.gov
Suzuki-Miyaura Coupling Palladium-catalyzed cross-coupling of a 3-halopyrazole with phenylboronic acid. rsc.org
Negishi Coupling Palladium- or nickel-catalyzed cross-coupling of a 3-halopyrazole with a phenylzinc reagent.
Stille Coupling Palladium-catalyzed cross-coupling of a 3-halopyrazole with a phenyltin reagent.

Development of Green Chemistry Approaches in Pyrazole Synthesis

The synthesis of pyrazole derivatives has increasingly shifted towards environmentally sustainable methods, aligning with the principles of green chemistry. nih.gov These approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. Key strategies include the use of eco-friendly solvents, alternative energy sources, and innovative catalytic systems. nih.govresearchgate.net

One prominent green strategy is the use of benign solvents, with water and ethanol (B145695) being common choices. thieme-connect.com Aqueous media offers a non-polluting and abundant alternative to volatile organic solvents, which are often hazardous. thieme-connect.com Multicomponent reactions (MCRs) conducted in water have proven effective for producing pyrazolone (B3327878) derivatives, demonstrating the practicality of this approach. thieme-connect.com Similarly, the Knorr pyrazole synthesis has been successfully performed using ethanol, a renewable solvent, in conjunction with green catalysts like ammonium (B1175870) chloride.

The adoption of alternative energy sources is another cornerstone of green pyrazole synthesis. Microwave-assisted synthesis, for instance, dramatically reduces reaction times from hours to minutes while simultaneously increasing product yields. acs.orgresearchgate.netnih.gov This technique offers better selectivity and thermal stability compared to conventional heating. benthamdirect.com Ultrasound-assisted synthesis is also gaining traction, as it enhances reaction rates and yields, particularly for processes requiring milder conditions. rsc.orgnih.govresearchgate.netasianpubs.orgnih.gov

Solvent-free, or solid-state, reactions represent a particularly eco-friendly methodology by eliminating the need for solvents altogether. researchgate.netthieme-connect.com These reactions, sometimes aided by grinding or microwave irradiation, can produce high yields of pyrazole derivatives efficiently. nih.gov

Catalysis plays a crucial role in green synthesis, with a focus on recyclable and non-toxic catalysts. nih.govresearchgate.net Researchers have employed a variety of catalysts such as nano-ZnO, iodine, and various silica-supported catalysts to facilitate pyrazole formation under mild conditions. mdpi.com These catalysts are often easily separated from the reaction mixture and can be reused multiple times with minimal loss of activity, further enhancing the sustainability of the process. researchgate.net

Table 1: Comparison of Green Synthesis Methodologies for Pyrazole Derivatives

Methodology Energy Source Solvent/Conditions Key Advantages Reference(s)
Microwave-Assisted Microwave Irradiation Ethanol or Solvent-Free Rapid reaction times (minutes vs. hours), higher yields, improved selectivity. acs.org, researchgate.net, nih.gov
Ultrasound-Assisted Ultrasonic Waves Ethanol, Water Enhanced reaction rates, improved yields, milder conditions. nih.gov, researchgate.net, asianpubs.org
Aqueous Synthesis Conventional Heating Water Environmentally benign, non-polluting, abundant solvent. thieme-connect.com
Solvent-Free Synthesis Conventional Heating/Grinding Solid-state (neat) Eliminates solvent waste, simplifies purification. researchgate.net, nih.gov
Green Catalysis Conventional Heating Ethanol, Water Use of recyclable, non-toxic catalysts (e.g., nano-ZnO, iodine). mdpi.com

Characterization Techniques for Synthesized Pyrazole Derivatives

The definitive identification and structural elucidation of newly synthesized pyrazole derivatives rely on a combination of spectroscopic and analytical techniques. These methods provide comprehensive information about the molecular structure, functional groups, and purity of the compounds. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy is the most powerful tool for determining the precise molecular structure.

¹H NMR provides information on the number, environment, and connectivity of protons. For pyrazole derivatives, it helps identify protons on the heterocyclic ring and substituent groups. researchgate.net The chemical shifts and coupling constants are characteristic of the substitution pattern. ipb.pt

¹³C NMR is used to determine the carbon skeleton of the molecule. nih.gov The chemical shifts of the carbon atoms within the pyrazole ring are particularly diagnostic. researchgate.net

Advanced 2D NMR Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed to establish definitive connectivity between protons and carbons, which is crucial for assigning the structures of complex or isomeric pyrazoles. researchgate.netnumberanalytics.com NOESY (Nuclear Overhauser Effect Spectroscopy) can reveal through-space proximities between nuclei, helping to confirm stereochemistry and conformation. acs.org For nitrogen-containing heterocycles like pyrazoles, ¹⁵N NMR can also be used, although it often requires isotopic labeling to be effective due to the low natural abundance of the ¹⁵N isotope. nih.gov

Infrared (IR) Spectroscopy is used to identify the presence of specific functional groups. In pyrazole derivatives, characteristic absorption bands confirm key structural features. For instance, the C=N stretching vibration is a hallmark of the pyrazole ring. researchgate.netresearchgate.net Other important vibrations include N-H stretching (for N-unsubstituted pyrazoles), and the characteristic symmetric and asymmetric stretching of the S=O bonds in the methylsulfonyl group. nih.govnih.gov

Mass Spectrometry (MS) determines the molecular weight of the synthesized compound, providing confirmation of its molecular formula. The fragmentation pattern observed in the mass spectrum can also offer valuable structural clues, corroborating the structure determined by NMR. researchgate.net

Elemental Analysis provides the percentage composition of elements (C, H, N, S), which is used to experimentally verify the empirical and molecular formula of the synthesized compound. mdpi.comnih.gov

Table 2: Key Characterization Techniques for Pyrazole Derivatives

Technique Information Obtained Application to Pyrazole Derivatives Reference(s)
¹H NMR Spectroscopy Elucidates the proton framework, including connectivity and spatial arrangement. Identifies pyrazole ring protons, substituent protons, and their coupling patterns. researchgate.net, nih.gov
¹³C NMR Spectroscopy Determines the carbon skeleton of the molecule. Assigns chemical shifts for each carbon atom, including those in the pyrazole ring. nih.gov, researchgate.net
2D NMR (COSY, HSQC, HMBC) Establishes detailed connectivity between atoms (H-H, C-H). Confirms the precise substitution pattern and resolves structural ambiguities. researchgate.net, mdpi.com, numberanalytics.com
Infrared (IR) Spectroscopy Identifies functional groups present in the molecule. Confirms presence of C=N, N-H, and S=O (sulfonyl) groups through characteristic vibrational bands. nih.gov, researchgate.net
Mass Spectrometry (MS) Determines molecular weight and fragmentation patterns. Confirms the molecular formula and provides structural fragments that support the proposed structure. researchgate.net, mdpi.com
Elemental Analysis Measures the percentage of C, H, N, S. Verifies the empirical and molecular formula. nih.gov

Structure Activity Relationship Sar Studies Pertaining to 4 Methylsulfonyl 3 Phenyl 1h Pyrazole Frameworks

Systematic Substitution Effects on Pyrazole (B372694) Ring for Biological Activity

The biological activity of compounds featuring the 4-(methylsulfonyl)-3-phenyl-1H-pyrazole core is profoundly influenced by the nature and position of substituents on the pyrazole ring. nih.gov Systematic modifications at various positions have been shown to modulate the pharmacological properties of these molecules, highlighting the importance of a detailed SAR understanding for rational drug design.

Role of the Methylsulfonyl Group in Modulating Biological Efficacy and Selectivity

The methylsulfonyl (SO2Me) group at the 4-position of the pyrazole ring plays a pivotal role in the biological efficacy and selectivity of many of its derivatives, particularly as inhibitors of the cyclooxygenase-2 (COX-2) enzyme. nih.gov This electron-withdrawing group is a key feature in a class of anti-inflammatory drugs known as coxibs. The SO2Me moiety can insert into a secondary binding pocket of the COX-2 enzyme, a structural feature not readily accessible in the COX-1 isoform, thereby conferring selectivity. nih.gov This interaction significantly contributes to the inhibitory potency and selective action against COX-2, which is often upregulated in inflamed tissues. nih.gov The presence of the methylsulfonyl group has been shown to be a critical determinant for potent and selective COX-2 inhibition in various pyrazole-based scaffolds. nih.gov

Impact of N-Substitution (at N1) on the Pyrazole Ring Bioactivity

Substitution at the N1 position of the pyrazole ring is a critical determinant of bioactivity. The nature of the substituent at this position can significantly alter the compound's pharmacological profile. For example, in the context of pyrazolo[4,3-c]pyridine-based inhibitors, the absence of a substituent at the N1 position led to a slight decrease in the ability to disrupt the target protein-protein interaction. acs.org Conversely, the introduction of a hydroxyethyl (B10761427) group at this position did not enhance activity compared to the parent compound. acs.org This highlights that the size, polarity, and hydrogen-bonding capacity of the N1-substituent can be crucial for optimal interaction with the biological target.

Exploration of Positional Isomerism and its Implications for Bioactivity Profiling

The arrangement of substituents around the pyrazole core, known as positional isomerism, has profound implications for the bioactivity profile of this compound derivatives. The relative positioning of the phenyl and other substituents on the pyrazole ring can drastically alter the molecule's three-dimensional shape and its ability to fit into the binding site of a target protein. For instance, the synthesis of pyrazole-based lamellarin O analogues involved the generation of regioisomers, which were then further functionalized. researchgate.net The distinct biological activities of these isomers would underscore the importance of precise positional control during synthesis to achieve the desired pharmacological effect. The differential activity of positional isomers highlights the sensitivity of biological targets to the specific orientation of key functional groups.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogues

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of a series of compounds with their biological activity. youtube.comnih.gov For analogues of this compound, QSAR studies can provide valuable insights into the physicochemical properties that govern their pharmacological effects.

By developing mathematical models, QSAR can predict the activity of novel, unsynthesized compounds, thereby guiding the design of more potent and selective molecules. nih.gov These models typically use a range of molecular descriptors that quantify various aspects of the chemical structure, such as steric, electronic, and hydrophobic properties. youtube.com For instance, a QSAR study on a series of thiazolidine-4-one derivatives identified that descriptors like MLFER_S, GATSe2, and Shal were positively correlated with antitubercular activity, while SpMAD_Dzs was negatively correlated. nih.gov Such models, when validated, can be powerful tools in the lead optimization process for this compound analogues, helping to prioritize synthetic efforts and reduce the need for extensive experimental screening. nih.gov

Pharmacophore Modeling and Lead Optimization Strategies Based on SAR Data

Pharmacophore modeling is a powerful in silico method used in drug discovery to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) required for a molecule to bind to a specific biological target. nih.govnih.gov Based on the structure-activity relationship (SAR) data gathered for this compound analogues, a pharmacophore model can be constructed. This model serves as a 3D template for screening large virtual libraries of compounds to identify new potential hits with the desired biological activity. nih.gov

Once initial hits are identified, lead optimization strategies are employed to improve their potency, selectivity, and pharmacokinetic properties. nih.govfrontiersin.org These strategies, guided by the SAR data and pharmacophore models, can involve several approaches:

Fragment Growing: Extending a fragment that binds to a specific sub-pocket of the target to increase its interactions and affinity. frontiersin.org

Fragment Linking: Connecting two or more fragments that bind to adjacent sites on the target to create a larger, more potent molecule. frontiersin.org

Fragment Merging: Combining the structural features of overlapping fragments into a single, optimized molecule. frontiersin.org

These computational approaches, in conjunction with traditional medicinal chemistry techniques, facilitate a more rational and efficient path toward the development of novel therapeutic agents based on the this compound scaffold. nih.govnih.gov

Mechanistic Elucidation of Biological Actions for 4 Methylsulfonyl 3 Phenyl 1h Pyrazole Derivatives

Investigation of Molecular Targets and Binding Interactions

The biological effects of 4-(Methylsulfonyl)-3-phenyl-1H-pyrazole derivatives are initiated by their interaction with specific molecular targets. These interactions are fundamental to their therapeutic and toxicological profiles.

A primary mechanism of action for many this compound derivatives is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2. The selective inhibition of COX-2 over the constitutive isoform, COX-1, is a key feature of celecoxib (B62257), a well-known anti-inflammatory drug belonging to this chemical class. The methylsulfonyl group at the 4-position of the pyrazole (B372694) ring is crucial for this selectivity, as it can insert into a hydrophilic side pocket present in the active site of COX-2 but not COX-1. This interaction is a time-dependent and irreversible process, leading to a conformational change in the enzyme that prevents the binding of the substrate, arachidonic acid.

Beyond COX enzymes, certain derivatives have been shown to target other enzymes, such as protein kinases. For instance, derivatives of this pyrazole scaffold have been investigated as inhibitors of various kinases involved in cell signaling pathways that are often dysregulated in cancer. The pyrazole core can act as a hinge-binding motif, a common feature in many kinase inhibitors.

Cellular and Subcellular Pathway Modulation Studies

The interaction of this compound derivatives with their molecular targets leads to the modulation of various cellular and subcellular pathways. In the context of inflammation, the inhibition of COX-2 by these compounds results in a decreased production of prostaglandins, which are key mediators of pain, fever, and inflammation.

In cancer cells, these derivatives have been shown to induce apoptosis (programmed cell death) and inhibit cell proliferation and angiogenesis (the formation of new blood vessels). These effects are mediated through the modulation of several signaling pathways, including the nuclear factor-kappa B (NF-κB) and the Akt signaling pathways. For instance, celecoxib can inhibit the phosphorylation of Akt, a key protein in a major cell survival pathway, thereby promoting apoptosis.

Analysis of Downstream Signal Transduction Cascades

The modulation of cellular pathways by this compound derivatives triggers a cascade of downstream signaling events. The inhibition of COX-2 and subsequent reduction in prostaglandin (B15479496) levels affect the signaling of G-protein coupled receptors (GPCRs) that are activated by prostaglandins. This can lead to a decrease in cyclic AMP (cAMP) levels and the modulation of protein kinase A (PKA) activity.

In the context of cancer, the inhibition of the NF-κB pathway by these compounds prevents the translocation of NF-κB into the nucleus, where it would normally activate the transcription of genes involved in inflammation, cell survival, and proliferation. Similarly, the inhibition of the Akt pathway leads to the deactivation of downstream targets that promote cell survival and the activation of pro-apoptotic proteins.

In Vitro Mechanistic Assays and Biochemical Characterization

A variety of in vitro mechanistic assays and biochemical characterization techniques are employed to study the interactions and effects of this compound derivatives. Enzyme inhibition assays, such as fluorescence-based or colorimetric assays, are used to determine the potency and selectivity of these compounds against their target enzymes. The half-maximal inhibitory concentration (IC50) is a common metric used to quantify the potency of an inhibitor.

Binding assays, such as surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC), are utilized to characterize the binding affinity and thermodynamics of the interaction between the compounds and their molecular targets. Cell-based assays, including cell viability assays (e.g., MTT assay), apoptosis assays (e.g., TUNEL assay), and reporter gene assays, are used to assess the cellular effects of these compounds and to elucidate the underlying signaling pathways.

Below is a table summarizing the inhibitory activity of a representative this compound derivative against COX isoforms.

CompoundTarget EnzymeIC50 (µM)
CelecoxibCOX-115
CelecoxibCOX-20.04

This data clearly illustrates the high selectivity of celecoxib for COX-2 over COX-1.

Preclinical Biological Evaluation of 4 Methylsulfonyl 3 Phenyl 1h Pyrazole Derivatives

Anti-inflammatory and Analgesic Efficacy in Non-Human Models

Derivatives of 4-(methylsulfonyl)-3-phenyl-1H-pyrazole have demonstrated significant anti-inflammatory and analgesic properties in various preclinical models. These compounds often function as inhibitors of cyclooxygenase (COX) enzymes, which are key mediators of inflammation and pain.

One notable derivative, FR140423, which is 3-(difluoromethyl)-1-(4-methoxyphenyl)-5-[4-(methylsulfinyl)phenyl]pyrazole, has shown potent anti-inflammatory and analgesic effects. nih.gov It was found to be a selective inhibitor of COX-2, being 150 times more selective for COX-2 over COX-1. nih.gov In animal models, oral administration of FR140423 dose-dependently reduced carrageenan-induced paw edema and adjuvant arthritis, with a potency two- to three-fold greater than indomethacin. nih.gov Furthermore, it exhibited a strong anti-hyperalgesic effect in a yeast-induced pain model, being five times more potent than indomethacin. nih.gov Interestingly, unlike indomethacin, FR140423 also demonstrated a morphine-like analgesic effect in the tail-flick test, which was reversible by the opioid antagonist naloxone. nih.gov

Other studies have also highlighted the anti-inflammatory and analgesic potential of pyrazole (B372694) derivatives. nih.govcu.edu.egsciencescholar.uszsmu.edu.ua For instance, certain 1-phenyl-1H-pyrazole derivatives have displayed strong anti-inflammatory activity in rats, along with appreciable analgesic effects in mice. nih.gov The substitution of the pyrazole ring with at least one aryl moiety has been identified as crucial for these activities. cu.edu.eg Some synthesized compounds have shown significant anti-inflammatory activity with reduced gastric toxicity compared to ibuprofen. cu.edu.eg Fused pyrazole derivatives, such as pyrazolo[3,4-c]pyrazoles, have also been synthesized and shown to possess both analgesic and anti-inflammatory activities. sciencescholar.us

Table 1: Anti-inflammatory and Analgesic Activity of Selected Pyrazole Derivatives
Compound/DerivativeModelKey FindingsReference
FR140423Carrageenan-induced paw edema (rats)Dose-dependently reduced edema, 2-3 times more potent than indomethacin. nih.gov
FR140423Adjuvant arthritis (rats)Dose-dependently reduced arthritis. nih.gov
FR140423Yeast-induced hyperalgesia (rats)5-fold more potent anti-hyperalgesic effect than indomethacin. nih.gov
FR140423Tail-flick test (rats)Produced a morphine-like analgesic effect. nih.gov
1-phenyl-1H-pyrazole derivativesCarrageenan-induced edema (rats)Strong anti-inflammatory activity. nih.gov
1-phenyl-1H-pyrazole derivativesWrithing test (mice)Appreciable analgesic activity. nih.gov
Pyrazolo[3,4-c]pyrazole derivativesNot specifiedExhibited analgesic and anti-inflammatory activities. sciencescholar.us

Anticancer and Cytotoxic Activities in Cancer Cell Lines and Xenograft Models

The this compound core structure is a feature of numerous compounds investigated for their anticancer and cytotoxic potential against a variety of cancer cell lines and in xenograft models. These derivatives have been shown to exert their effects through multiple mechanisms of action.

A novel pyrazole derivative, PTA-1 (2-{4-[4-methoxy-3-(trifluoromethyl)phenyl]-1H-pyrazol-1-yl}-N-(2-methyl-2H-1,2,3-triazol-4-yl) acetamide), has demonstrated potent cytotoxicity against a panel of different cancer cell lines. nih.gov Further investigation revealed that PTA-1 induces apoptosis and cell cycle arrest. nih.gov Mechanistic studies indicated that PTA-1 acts as a tubulin polymerization inhibitor, disrupting microtubule organization, a key target for many established anticancer drugs. nih.gov

Structure-activity relationship studies have shown that substitutions on the pyrazole ring can significantly impact anticancer efficacy. nih.gov For example, 1,3,4-trisubstituted pyrazole derivatives have exhibited potent cytotoxic activity against HCT116, UO31, and HepG2 cancer cell lines. nih.gov Similarly, 1H-pyrazolo[3,4-d]pyrimidine derivatives have been identified as potential EGFR inhibitors, with one compound showing potent cytotoxicity against non-small cell lung cancer A549 cells and colorectal carcinoma HCT116 cells. nih.gov Furthermore, 3,4-diaryl pyrazole derivatives have been designed as tubulin polymerization inhibitors, with one compound demonstrating high antitumor activity in the nanomolar range against six cancer cell lines and significant tumor growth inhibitory activity in a murine mammary tumor model. nih.gov

Table 2: Anticancer and Cytotoxic Activity of Selected Pyrazole Derivatives
Compound/DerivativeCancer Cell Line(s)/ModelMechanism of Action/Key FindingsReference
PTA-1Various cancer cell linesInduces apoptosis, cell cycle arrest, and inhibits tubulin polymerization. nih.gov
1,3,4-Trisubstituted pyrazole derivativesHCT116, UO31, HepG2Potent cytotoxic activity. nih.gov
1H-Pyrazolo[3,4-d]pyrimidine derivativesA549, HCT116Potent cytotoxicity; EGFR inhibitory activity. nih.gov
3,4-Diaryl pyrazole derivativesSix cancer cell lines; murine mammary tumor modelHigh antitumor activity (nM range); significant tumor growth inhibition. nih.gov

Antimicrobial, Antifungal, and Antitubercular Spectrum of Activity

Derivatives based on the this compound framework have been evaluated for their activity against a range of microbial pathogens, including bacteria, fungi, and Mycobacterium tuberculosis.

A series of 3-(4-chlorophenyl)-4-substituted pyrazoles were synthesized and tested for their antitubercular activity against Mycobacterium tuberculosis H37Rv, as well as for antifungal and antibacterial properties. nih.gov Many of these compounds demonstrated good to excellent antimicrobial and antitubercular activity. nih.gov The study suggested that incorporating hydrazone, 2-azetidinone, and 4-thiazolidinone (B1220212) moieties onto the pyrazole scaffold could lead to potent antimicrobial and antitubercular agents. nih.gov

In another study, novel pyrazole-4-carboxamide derivatives were synthesized and evaluated. japsonline.com The results indicated that these compounds possess antifungal properties, with those containing electron-donating groups being more effective against the tested fungal strains. japsonline.com Several of these compounds also exhibited significant antitubercular activity against the MTB H37Rv strain. japsonline.com

Furthermore, N-glycoside phenyl pyrazole derivatives have been synthesized and screened for their antibacterial and antifungal activities. Additionally, thiazole (B1198619) derivatives have been identified as a promising template for developing new antitubercular and antibacterial drugs, with some exhibiting good antitubercular activities and potent activities against S. pneumoniae. nih.gov

Table 3: Antimicrobial, Antifungal, and Antitubercular Activity of Selected Pyrazole Derivatives
Compound/DerivativeTarget Organism(s)Key FindingsReference
3-(4-chlorophenyl)-4-substituted pyrazolesMycobacterium tuberculosis H37Rv, various fungi and bacteriaGood to excellent antimicrobial and antitubercular activity. nih.gov
Pyrazole-4-carboxamide derivativesVarious fungal strains, Mycobacterium tuberculosis H37RvAntifungal properties; significant antitubercular activity. japsonline.com
N-glycoside phenyl pyrazole derivativesBacteria and fungiExhibited antibacterial and antifungal activities.
Thiazole derivativesMycobacterium tuberculosis H37Rv, S. pneumoniaeGood anti-tubercular activities and potent activity against S. pneumoniae. nih.gov

Antioxidant and Neuroprotective Properties

The antioxidant and neuroprotective potential of this compound derivatives has been a subject of investigation, with several studies demonstrating promising results in vitro.

Pyrrole-containing azomethine compounds, which can be related to pyrazole structures, have also been evaluated for their neuroprotective and antioxidant effects. nih.gov In models of neurotoxicity, these compounds demonstrated significant neuroprotective and antioxidant properties. nih.gov Some compounds showed strong protective effects in SH-SY5Y cells at low concentrations and were able to preserve synaptosomal viability and glutathione (B108866) (GSH) levels in the presence of toxins. nih.gov

Table 4: Antioxidant and Neuroprotective Properties of Selected Pyrazole and Related Derivatives
Compound/DerivativeModel/AssayKey FindingsReference
Phenyl-pyrazolone derivativesFree radical scavenging assays (DPPH, DMPO)Scavenged oxygen free radicals, demonstrating antioxidant activity. mdpi.comresearchgate.net
Phenyl-pyrazolone derivativesReaction with 4-hydroxynonenal (B163490) (4-HNE)Reacted with 4-HNE, indicating potential to mitigate lipid peroxidation. mdpi.com
Pyrrole hydrazones6-OHDA-induced toxicity in synaptosomesPreserved synaptosomal viability and GSH levels. nih.gov
Pyrrole hydrazonest-BuOOH-induced oxidative stress in brain mitochondriaReduced malondialdehyde (MDA) production and preserved GSH levels. nih.gov

Other Preclinical Pharmacological Activities (e.g., Antidepressant, Antidiabetic, Antiviral)

Beyond the aforementioned activities, derivatives of this compound have been explored for other pharmacological effects, including antidepressant, antidiabetic, and antiviral properties.

A series of 5-substituted phenyl-3-(thiophen-2-yl)-4, 5-dihydro-1H-pyrazole-1-carbothioamides were synthesized and evaluated for their antidepressant activity. nih.gov One compound, 5-(4-hydroxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1 carbothioamide (TTg), significantly reduced immobility time in both the forced swimming test and tail suspension test in animal models, suggesting potential antidepressant effects. nih.gov

In the realm of metabolic disorders, pyrazole derivatives have been investigated for their antidiabetic activity. researchgate.netekb.eg These compounds have been evaluated for their ability to inhibit enzymes such as α-amylase and α-glucosidase, which are involved in carbohydrate digestion and glucose absorption. ekb.eg

Furthermore, a series of N-((3-phenyl-1-(phenylsulfonyl)-1H-pyrazol-4-yl)methyl)anilines were designed and synthesized, showing antiviral activity against a panel of RNA and DNA viruses. nih.gov These compounds were generally not cytotoxic to the cell lines used. nih.gov Several derivatives effectively interfered with the replication of Yellow Fever Virus (YFV) and Respiratory Syncytial Virus (RSV) in the micromolar range. nih.gov Interestingly, the introduction of a p-methoxy substituent on the phenylsulfonyl group altered the antiviral spectrum, abolishing anti-RSV activity while enabling interference with Bovine Viral Diarrhea Virus (BVDV) replication. nih.gov

Table 5: Other Preclinical Pharmacological Activities of Selected Pyrazole Derivatives
Compound/DerivativePharmacological ActivityModel/AssayKey FindingsReference
5-(4-hydroxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1 carbothioamide (TTg)AntidepressantForced swimming test, tail suspension test (animal models)Significantly reduced immobility time. nih.gov
Pyrazole derivativesAntidiabeticα-amylase and α-glucosidase inhibition assaysEvaluated for inhibition of key diabetic-related enzymes. researchgate.netekb.eg
N-((3-phenyl-1-(phenylsulfonyl)-1H-pyrazol-4-yl)methyl)anilinesAntiviralCell-based assays (YFV, RSV, BVDV)Interfered with YFV and RSV replication; some analogs active against BVDV. nih.gov

Computational Chemistry and Molecular Modeling of 4 Methylsulfonyl 3 Phenyl 1h Pyrazole

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations, particularly Density Functional Theory (DFT), are pivotal in elucidating the electronic structure of molecules. These methods provide insights into the distribution of electrons and the energies of molecular orbitals, which are fundamental to a molecule's reactivity and intermolecular interactions.

DFT, HOMO-LUMO, and Molecular Electrostatic Potential:

Studies employing DFT calculations have been instrumental in understanding the electronic properties of pyrazole (B372694) derivatives. For instance, exhaustive quantum mechanical calculations on related pyrazolo[3,4-d]pyrimidine derivatives have been conducted using the B3LYP/6-31G** level of theory to analyze their electronic structure. nih.gov Such analyses typically involve the computation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between the HOMO and LUMO is a critical parameter, as a smaller gap often indicates higher chemical reactivity. nih.gov Investigations on a similar pyrazole derivative revealed that a small HOMO-LUMO energy gap suggests that charge exchange can readily occur within the molecule, signifying its reactive nature. nih.gov

The molecular electrostatic potential (MEP) is another crucial descriptor derived from quantum chemical calculations. It maps the electrostatic potential onto the electron density surface of a molecule, visually representing the regions that are electron-rich (negative potential) and electron-poor (positive potential). nih.gov This information is vital for predicting how a molecule will interact with other molecules, including biological targets. For a related pyrazolo[3,4-d]pyrimidine, MEP analysis was used to understand its electronic structure and potential interaction sites. nih.gov

The table below summarizes key electronic structure parameters that are typically investigated for compounds like 4-(Methylsulfonyl)-3-phenyl-1H-pyrazole.

ParameterDescriptionSignificance
HOMO Energy Energy of the Highest Occupied Molecular Orbital.Relates to the ability to donate electrons.
LUMO Energy Energy of the Lowest Unoccupied Molecular Orbital.Relates to the ability to accept electrons.
HOMO-LUMO Gap The energy difference between the HOMO and LUMO.Indicates chemical reactivity and electronic stability. A smaller gap suggests higher reactivity. nih.gov
Molecular Electrostatic Potential (MEP) A map of the electrostatic potential on the molecular surface.Identifies electron-rich and electron-poor regions, predicting sites for electrophilic and nucleophilic attack. nih.gov

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding mode and affinity of a small molecule ligand to the active site of a protein.

For pyrazole derivatives, molecular docking studies have been extensively performed to elucidate their potential as inhibitors of various enzymes. These simulations help in understanding the key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. For example, docking studies on pyrazole-carboxamide derivatives have been used to investigate their inhibitory effects on carbonic anhydrase isoenzymes hCA I and hCA II. nih.gov Similarly, docking simulations of 1,3-diaryl pyrazole derivatives have been conducted to understand their binding modes within the active site of the COX-2 enzyme. nih.gov

The results of docking studies are often evaluated using a scoring function that estimates the binding affinity, typically expressed as a binding energy value. Lower binding energies generally indicate a more stable complex. For instance, docking studies of various pyrazole derivatives against receptor tyrosine kinases and protein kinases have shown that these compounds can fit deeply within the binding pockets of these proteins, forming crucial hydrogen bonds. nih.govresearchgate.net

The following table outlines the key aspects of molecular docking simulations.

ComponentDescriptionRelevance to this compound
Ligand The small molecule being docked (e.g., this compound).The focus of the study, its binding potential is being evaluated.
Receptor The target macromolecule, typically a protein.The biological target whose activity may be modulated by the ligand.
Binding Site The specific region on the receptor where the ligand is predicted to bind.Usually the active site or an allosteric site of an enzyme.
Scoring Function An algorithm used to rank the different binding poses of the ligand.Predicts the binding affinity and helps identify the most likely binding mode.
Binding Energy A calculated value representing the strength of the interaction between the ligand and the receptor.Lower values typically indicate stronger binding.

Molecular Dynamics Simulations for Conformational Sampling and Binding Energetics

While molecular docking provides a static picture of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view. MD simulations track the movements of atoms in a molecular system over time, providing insights into the conformational flexibility of both the ligand and the receptor, as well as the stability of their complex.

MD simulations have been employed to complement molecular docking studies of pyrazole derivatives. For instance, MD simulations were used to explore the binding mode of novel pyrazole-containing imide derivatives with their target protein, Hsp90α. researchgate.net These simulations can reveal changes in the protein's conformation upon ligand binding and provide a more accurate estimation of the binding free energy. In a study on pyrazole-carboxamides, molecular dynamics simulations were used to further examine the inhibition effects on carbonic anhydrase isoenzymes, corroborating the findings from molecular docking. nih.gov

The table below highlights the key information obtained from molecular dynamics simulations.

ParameterDescriptionSignificance for this compound
Root Mean Square Deviation (RMSD) A measure of the average distance between the atoms of superimposed protein or ligand structures over time.Indicates the stability of the system. A stable RMSD suggests the system has reached equilibrium. researchgate.net
Root Mean Square Fluctuation (RMSF) Measures the fluctuation of individual amino acid residues or atoms of the ligand around their average position.Identifies flexible and rigid regions of the protein and ligand. researchgate.net
Binding Free Energy A more rigorous calculation of the binding affinity that considers entropic and solvent effects.Provides a more accurate prediction of the ligand's potency.
Conformational Changes Alterations in the three-dimensional structure of the protein or ligand during the simulation.Reveals the dynamic nature of the binding process and potential induced-fit mechanisms.

In Silico ADME Prediction (excluding toxicity parameters)

In silico ADME (Absorption, Distribution, Metabolism, and Excretion) prediction is a crucial step in the early stages of drug discovery. These computational models predict the pharmacokinetic properties of a compound, helping to identify candidates with favorable drug-like characteristics before they are synthesized and tested in the lab.

For various pyrazole derivatives, in silico ADME properties have been predicted using different software and web servers. These predictions often include parameters such as lipophilicity (log P), aqueous solubility, human intestinal absorption (HIA), and blood-brain barrier (BBB) penetration. For example, the SwissADME server has been used to predict the pharmacokinetic properties of newly designed pyrazole derivatives, with results indicating high passive absorption from the gastrointestinal tract for many of the compounds. alrasheedcol.edu.iq Another study on fused pyrazolo[1,5-a]pyrimidine (B1248293) and pyrazole derivatives predicted their physicochemical properties and drug-likeness, with some compounds showing acceptable results. elsevier.com

The "boiled-egg" plot is a common visualization tool that plots the lipophilicity (WLOGP) against the polarity (TPSA) of a compound to predict its passive gastrointestinal absorption and brain penetration. chemmethod.com

The following table summarizes some of the key ADME parameters predicted in silico.

ParameterDescriptionImportance in Drug Discovery
Lipophilicity (log P) The logarithm of the partition coefficient between octanol (B41247) and water, indicating a compound's fat-solubility.Influences absorption, distribution, and metabolism.
Topological Polar Surface Area (TPSA) The sum of the surfaces of polar atoms in a molecule.Correlates with passive molecular transport through membranes and is a good predictor of drug absorption. Compounds with TPSA < 140 Ų are expected to have good cell permeability. alrasheedcol.edu.iq
Gastrointestinal (GI) Absorption The prediction of a compound's ability to be absorbed from the gut into the bloodstream.High GI absorption is desirable for orally administered drugs. alrasheedcol.edu.iq
Blood-Brain Barrier (BBB) Permeability The prediction of a compound's ability to cross the blood-brain barrier.Important for drugs targeting the central nervous system.
Bioavailability Score An overall score that combines several parameters to predict the likelihood of a compound having good pharmacokinetic properties.A higher score indicates a greater probability of the compound being a viable drug candidate. rjpn.org

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